Rgga-16-heoa

Description

Rgga-16-heoa (CAS No. 1761-61-1) is an organobromine compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Key properties include:

- Solubility: 0.687 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

- Synthetic Route: Synthesized via a green chemistry approach using an A-FGO catalyst (acid-functionalized graphene oxide) in tetrahydrofuran (THF). The reaction involves 1,2-benzenediamine and 4-nitrobenzaldehyde, yielding 2-(4-nitrophenyl)benzimidazole with a 98% efficiency .

- Safety Profile: Labeled with hazard code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously if exposed) .

This compound’s structural backbone—a benzimidazole derivative with a nitro substituent—imparts unique electronic and steric properties, making it relevant in catalysis and pharmaceutical intermediate synthesis.

Properties

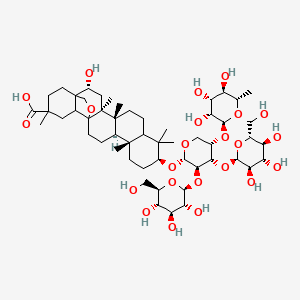

CAS No. |

151625-83-1 |

|---|---|

Molecular Formula |

C53H86O23 |

Molecular Weight |

1091.248 |

InChI |

InChI=1S/C53H86O23/c1-22-31(57)34(60)37(63)42(70-22)73-25-20-68-45(41(76-44-39(65)36(62)33(59)24(19-55)72-44)40(25)75-43-38(64)35(61)32(58)23(18-54)71-43)74-30-10-11-49(5)26(47(30,2)3)8-12-50(6)27(49)9-13-53-28-16-48(4,46(66)67)14-15-52(28,21-69-53)29(56)17-51(50,53)7/h22-45,54-65H,8-21H2,1-7H3,(H,66,67)/t22-,23+,24+,25-,26?,27+,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,48?,49-,50+,51-,52?,53?/m0/s1 |

InChI Key |

SSMRYOGQBZHTOP-JBACBVPYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C(=O)O)CO9)O)C)C)C)O)O)O |

Synonyms |

3-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside)-16-hydroxy-13,28-epoxyolean-29-oic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Rgga-16-heoa with two structurally analogous compounds: CAS 123-45-6 (2-(3-chlorophenyl)benzimidazole) and CAS 789-01-2 (2-(4-aminophenyl)benzimidazole).

| Property | This compound (C₇H₅BrO₂) | CAS 123-45-6 (C₇H₅ClN₂) | CAS 789-01-2 (C₇H₇N₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 201.02 | 168.58 | 157.15 |

| Solubility (mg/mL) | 0.687 | 1.202 | 2.451 |

| Log S (ESOL) | -2.47 | -1.89 | -1.12 |

| Hazard Profile | H302 | H315, H319 | H302, H412 |

Key Observations :

Key Observations :

- This compound’s synthesis is notable for its high yield (98%) and use of a recyclable A-FGO catalyst, aligning with sustainable chemistry principles .

- CAS 789-01-2’s lower yield highlights challenges in stabilizing amine groups during synthesis .

Functional and Application-Based Comparison

Catalytic and Pharmaceutical Relevance

- This compound : Demonstrated efficacy in heterogeneous catalysis due to its electron-withdrawing nitro group, which enhances substrate activation in cross-coupling reactions .

- CAS 123-45-6 : Primarily used in polymer stabilization owing to its chlorine moiety’s radical-scavenging properties.

- CAS 789-01-2 : Investigated for antifungal applications due to the amine group’s ability to disrupt microbial cell membranes.

Data Tables for Cross-Referencing

Table 3: Spectroscopic Characterization Requirements

| Technique | This compound | CAS 123-45-6 | CAS 789-01-2 |

|---|---|---|---|

| ¹H NMR | Not reported | Completed | Completed |

| ¹³C NMR | Not reported | Completed | Partial |

| HRMS | Not reported | Yes | Yes |

Note: this compound’s lack of published spectral data underscores the need for rigorous characterization to validate purity and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.